10H-Phenothiazine, 10-(3-(4-morpholinyl)-1-oxopropyl)-2-(trifluoromethyl)-

Catalog No.
S15272303
CAS No.
33414-29-8
M.F
C20H19F3N2O2S
M. Wt
408.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
10H-Phenothiazine, 10-(3-(4-morpholinyl)-1-oxoprop...

CAS Number

33414-29-8

Product Name

10H-Phenothiazine, 10-(3-(4-morpholinyl)-1-oxopropyl)-2-(trifluoromethyl)-

IUPAC Name

3-morpholin-4-yl-1-[2-(trifluoromethyl)phenothiazin-10-yl]propan-1-one

Molecular Formula

C20H19F3N2O2S

Molecular Weight

408.4 g/mol

InChI

InChI=1S/C20H19F3N2O2S/c21-20(22,23)14-5-6-18-16(13-14)25(15-3-1-2-4-17(15)28-18)19(26)7-8-24-9-11-27-12-10-24/h1-6,13H,7-12H2

InChI Key

WITMGOUNEZZGDS-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCC(=O)N2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F

10H-Phenothiazine, 10-(3-(4-morpholinyl)-1-oxopropyl)-2-(trifluoromethyl)- is a compound with the molecular formula C20H19F3N2O2SC_{20}H_{19}F_{3}N_{2}O_{2}S and a molecular weight of approximately 408.437 g/mol. It is identified by the CAS Registry Number 33414-29-8. This compound belongs to the phenothiazine family, which is characterized by a tricyclic structure containing sulfur. The specific structural features of this compound include a trifluoromethyl group and a morpholinyl substituent, which contribute to its unique chemical properties and potential biological activities.

The chemical reactivity of 10H-Phenothiazine derivatives often involves electrophilic aromatic substitution due to the electron-rich nature of the phenothiazine ring. The presence of the trifluoromethyl group can enhance the electrophilicity of the aromatic system, making it reactive towards nucleophiles. Additionally, the morpholinyl group may participate in various reactions typical for amines, such as acylation or alkylation. Specific reactions can include:

  • Electrophilic Aromatic Substitution: The trifluoromethyl group can direct electrophiles to ortho or para positions on the phenothiazine ring.
  • Nucleophilic Reactions: The morpholinyl nitrogen can engage in nucleophilic attacks on carbonyl compounds.

Phenothiazine derivatives are known for their diverse biological activities, particularly as antipsychotic agents and antiarrhythmic drugs. 10H-Phenothiazine, 10-(3-(4-morpholinyl)-1-oxopropyl)-2-(trifluoromethyl)- may exhibit similar pharmacological properties due to its structural similarities with other phenothiazines. Research indicates that such compounds can interact with neurotransmitter systems, particularly dopamine and serotonin receptors, contributing to their therapeutic effects.

In addition, studies have shown that phenothiazines can possess antimicrobial and anti-inflammatory properties, which may also be relevant for this compound.

The synthesis of 10H-Phenothiazine, 10-(3-(4-morpholinyl)-1-oxopropyl)-2-(trifluoromethyl)- typically involves several steps:

  • Formation of the Phenothiazine Core: This can be achieved through cyclization reactions involving diphenyl sulfide and appropriate amines.
  • Introduction of Substituents: The morpholinyl group can be introduced via nucleophilic substitution or coupling reactions.
  • Trifluoromethylation: This step may involve using trifluoromethylating agents such as trifluoromethyl iodide or other reagents that facilitate the incorporation of the trifluoromethyl group into the aromatic system.

The applications of 10H-Phenothiazine, 10-(3-(4-morpholinyl)-1-oxopropyl)-2-(trifluoromethyl)- span various fields:

  • Pharmaceuticals: As a potential drug candidate for treating psychiatric disorders or cardiovascular diseases.
  • Research: Used in studies focusing on receptor interactions and drug design.
  • Chemical Intermediates: May serve as intermediates in synthesizing other bioactive compounds.

Interaction studies for this compound would typically involve assessing its binding affinity to various receptors, including dopamine D2 receptors and serotonin receptors. These studies help elucidate its mechanism of action and potential therapeutic applications. Additionally, investigations into its interactions with other drugs can provide insights into possible synergistic effects or adverse reactions.

Several compounds share structural similarities with 10H-Phenothiazine, 10-(3-(4-morpholinyl)-1-oxopropyl)-2-(trifluoromethyl)-. Here are some notable examples:

Compound NameMolecular FormulaKey Features
ChlorpromazineC17H19ClN2SC_{17}H_{19}ClN_2SFirst-generation antipsychotic; contains chlorine instead of trifluoromethyl group
ThioridazineC20H24N2SC_{20}H_{24}N_2SAntipsychotic with a similar core structure but different side chains
MoricizineC22H25N3O4SC_{22}H_{25}N_3O_4SAntiarrhythmic agent; contains morpholine but has additional functional groups

Uniqueness

The uniqueness of 10H-Phenothiazine, 10-(3-(4-morpholinyl)-1-oxopropyl)-2-(trifluoromethyl)- lies in its specific combination of a trifluoromethyl group and a morpholinyl substituent, which may enhance its pharmacological profile compared to other phenothiazines. This structural configuration could potentially lead to improved efficacy or reduced side effects in therapeutic applications.

XLogP3

3.9

Hydrogen Bond Acceptor Count

7

Exact Mass

408.11193351 g/mol

Monoisotopic Mass

408.11193351 g/mol

Heavy Atom Count

28

Dates

Last modified: 08-11-2024

Explore Compound Types